molecular formula C11H13N5OS B14293809 N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide CAS No. 114852-00-5

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B14293809
CAS No.: 114852-00-5
M. Wt: 263.32 g/mol
InChI Key: PMARADXNPDXWDP-UHFFFAOYSA-N
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Description

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide typically involves the reaction of 4-aminobenzonitrile with sodium azide and sulfur to form the tetrazole ring. The resulting intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It is explored for use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide can be compared with other tetrazole derivatives, such as:

    N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide: This compound has a longer alkyl chain, which may affect its solubility and biological activity.

    2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide: This compound has a different substituent on the tetrazole ring, which can influence its reactivity and applications.

Properties

CAS No.

114852-00-5

Molecular Formula

C11H13N5OS

Molecular Weight

263.32 g/mol

IUPAC Name

N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C11H13N5OS/c1-2-3-10(17)12-8-4-6-9(7-5-8)16-11(18)13-14-15-16/h4-7H,2-3H2,1H3,(H,12,17)(H,13,15,18)

InChI Key

PMARADXNPDXWDP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2C(=S)N=NN2

Origin of Product

United States

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